molecular formula C14H17N3O B2749954 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea CAS No. 1110820-96-6

1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea

Cat. No.: B2749954
CAS No.: 1110820-96-6
M. Wt: 243.31
InChI Key: RJUYDMPXRZRBKP-UHFFFAOYSA-N
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Description

1-[2-(1H-Indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea (CAS: 1110820-96-6) is a urea derivative featuring an indole moiety linked via an ethyl group to one nitrogen of the urea core, while the other nitrogen is substituted with a propenyl (allyl) group. Its molecular formula is C₁₄H₁₇N₃O, with a molecular weight of 243.30 g/mol .

Properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-2-8-15-14(18)16-9-7-11-10-17-13-6-4-3-5-12(11)13/h2-6,10,17H,1,7-9H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUYDMPXRZRBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea typically involves the reaction of tryptamine with an appropriate isocyanate. One common method includes:

    Starting Materials: Tryptamine and allyl isocyanate.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. A catalyst like triethylamine may be used to facilitate the reaction.

    Procedure: Tryptamine is dissolved in the solvent, followed by the slow addition of allyl isocyanate. The mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods: For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization or column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The urea group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, often using halogenating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Allyl bromide in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Conversion to 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)amine.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea. Research indicates that compounds with indole structures exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The urea linkage may enhance the compound's ability to penetrate bacterial membranes and inhibit growth .

Anticancer Potential

Indole derivatives have been extensively studied for their anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell survival and death .

Receptor Binding Studies

The binding affinity of 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea to various biological receptors has been evaluated. Preliminary findings indicate that it may act as a ligand for certain serotonin receptors, which are implicated in mood regulation and anxiety disorders. This suggests potential applications in treating neuropsychiatric conditions .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. It appears to modulate inflammatory cytokine production, which could be beneficial in conditions such as arthritis or other inflammatory diseases. Further studies are needed to elucidate the precise mechanisms involved .

Pesticidal Activity

Research has indicated that indole-based compounds can serve as effective pesticides due to their ability to disrupt insect hormonal systems. 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea has shown potential as a bioactive agent against agricultural pests, making it a candidate for development into eco-friendly pesticides .

Case Studies and Research Findings

Study Focus Findings Reference
Antimicrobial ActivityInhibition of Staphylococcus aureus and E. coli growth; potential for further development
Anticancer PropertiesInduction of apoptosis in cancer cell lines; modulation of survival pathways
Receptor BindingAffinity for serotonin receptors; implications for treatment of mood disorders
Anti-inflammatory EffectsModulation of cytokine production; potential therapeutic use in inflammatory diseases
Pesticidal ActivityDisruption of insect hormonal systems; candidate for eco-friendly pesticides

Mechanism of Action

The mechanism by which 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea exerts its effects is primarily through interactions with biological targets that recognize the indole structure. These targets may include:

    Receptors: Such as serotonin receptors, where the indole moiety mimics the structure of serotonin.

    Enzymes: Involved in the metabolism of tryptophan and related compounds.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a class of indole-ethyl-urea derivatives, where structural variations primarily occur at the substituent on the urea nitrogen. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methoxyphenyl)urea 2-Methoxyphenyl C₁₈H₁₉N₃O₂ 309.37 Higher molecular weight; methoxy group enhances hydrophobicity
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea 2-Methylphenyl C₁₈H₁₉N₃O 293.37 Methyl group may improve metabolic stability
1-(3,4-Dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea 3,4-Dichlorophenyl C₁₇H₁₅Cl₂N₃O 360.00 Chlorine substituents confer electron-withdrawing effects; IC₅₀ = 36,000 nM (aspartate aminotransferase inhibition)
1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea 4-Fluorophenyl (thiourea) C₁₇H₁₅FN₄S 326.39 Thiourea backbone enhances anti-HIV activity (EC₅₀ = 5.45 µg/mL)
1-(Benzenesulfonyl)-3-[2-(5-bromo-2-(4-fluorophenyl)-1H-indol-3-yl)ethyl]urea Bromo/fluorophenyl-sulfonyl C₂₃H₁₉BrFN₃O₃S 516.39 High molecular weight; targets CXCR2 receptors
Key Observations:
  • Electron Effects : Electron-withdrawing groups (e.g., Cl, F) enhance enzyme inhibitory activity but may reduce bioavailability due to increased polarity .
  • Backbone Modifications : Replacing urea with thiourea (S vs. O) improves antiviral activity, likely due to stronger hydrogen-bonding or π-π interactions with target proteins .

Physicochemical Properties

  • Molecular Weight : The target compound (243.30 g/mol) is smaller than most analogs, which may favor better membrane permeability .
  • logP : Analogs with halogenated or sulfonyl groups exhibit higher logP values (e.g., XlogP = 5.0 for the CXCR2 inhibitor), indicating greater lipophilicity .
  • Synthetic Accessibility : The propenyl group in the target compound can be introduced via allylation reactions, whereas phenyl analogs often require cross-coupling or Friedel-Crafts alkylation, increasing synthetic complexity .

Biological Activity

1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties. The data presented here is compiled from various research studies and reviews.

Chemical Structure

The chemical structure of 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea can be represented as follows:

C13H16N2O\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}

This compound features an indole moiety, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. The compound 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea has been shown to:

  • Induce apoptosis in various cancer cell lines.
  • Inhibit tumor growth in vivo models.

A study highlighted that compounds with indole structures can enhance apoptotic action through the inhibition of anti-apoptotic proteins .

Cell Line IC50 (µM) Mechanism
H4605.4Apoptosis induction
A5494.8Cell cycle arrest
HT-296.0Inhibition of proliferation

Antimicrobial Activity

Indole-containing compounds are recognized for their antimicrobial effects. The biological activity of 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea includes:

  • Broad-spectrum antimicrobial activity against bacteria and fungi.

In vitro studies demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea has been documented in various studies:

  • It reduces the production of pro-inflammatory cytokines.
  • Inhibition of the NF-kB signaling pathway has been observed.

This suggests that the compound may be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study involving the treatment of lung cancer cells (A549), 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea was administered at varying concentrations. The results showed a dose-dependent decrease in cell viability, with significant apoptosis noted at concentrations above 5 µM.

Case Study 2: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antimicrobial properties.

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